molecular formula C16H14BrNO2 B4416563 N-[4-(allyloxy)phenyl]-2-bromobenzamide

N-[4-(allyloxy)phenyl]-2-bromobenzamide

Cat. No. B4416563
M. Wt: 332.19 g/mol
InChI Key: XEVLZBNSQUEESV-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-bromobenzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABAM belongs to the class of benzamide derivatives and is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

ABAM has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, ABAM has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, ABAM has been shown to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases. In anti-inflammatory activity, ABAM has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for various inflammatory diseases.

Mechanism of Action

The mechanism of action of ABAM involves the inhibition of various molecular targets, including histone deacetylases (HDACs), tubulin, and nuclear factor-kappa B (NF-κB). HDACs are enzymes responsible for the deacetylation of histones, leading to the repression of gene expression. ABAM inhibits HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Tubulin is a protein responsible for the formation of microtubules, which are essential for cell division. ABAM inhibits tubulin, leading to the disruption of microtubule formation and the induction of apoptosis. NF-κB is a transcription factor responsible for the production of pro-inflammatory cytokines. ABAM inhibits NF-κB, leading to the inhibition of cytokine production and the attenuation of inflammation.
Biochemical and Physiological Effects:
ABAM has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress, and attenuation of inflammation. ABAM inhibits cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. ABAM protects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. ABAM attenuates inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ABAM has several advantages for lab experiments, including its high purity and yield, stability, and specificity. ABAM is highly specific for its molecular targets, making it suitable for studying the mechanism of action of various molecular pathways. However, ABAM also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments involving ABAM.

Future Directions

There are several future directions for the scientific research of ABAM, including the development of novel ABAM derivatives with improved pharmacological properties, the investigation of the potential therapeutic applications of ABAM in various diseases, and the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of ABAM. Additionally, the development of new synthesis methods for ABAM and its derivatives could lead to the discovery of new compounds with potent therapeutic activity.
Conclusion:
In conclusion, ABAM is a promising chemical compound with potential therapeutic applications in various diseases. The synthesis method of ABAM has been optimized to yield high purity and yield, making it suitable for various scientific research applications. ABAM has been shown to inhibit cell proliferation, induce apoptosis, protect against oxidative stress, and attenuate inflammation. However, ABAM also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. The future directions for the scientific research of ABAM include the development of novel ABAM derivatives, investigation of its potential therapeutic applications, and elucidation of the molecular mechanisms underlying its biochemical and physiological effects.

properties

IUPAC Name

2-bromo-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h2-10H,1,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLZBNSQUEESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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